molecular formula C19H29N3O B11411228 N-[2-(1-hexyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide

N-[2-(1-hexyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide

Cat. No.: B11411228
M. Wt: 315.5 g/mol
InChI Key: HQXGLWQOCZRWRN-UHFFFAOYSA-N
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Description

N-[2-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE is a complex organic compound featuring a benzodiazole ring fused with a hexyl chain and a propanamide group. This compound is notable for its unique structure, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the hexyl chain and the propanamide group. Common reagents include hexylamine, benzene derivatives, and propanoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency. Solvent recovery and purification steps are crucial to obtaining the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions might require low temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The benzodiazole ring is known to bind to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Share a similar core structure but differ in their side chains and functional groups.

    Imidazoles: Another class of heterocyclic compounds with comparable properties.

    Benzodiazepines: Known for their therapeutic uses, particularly in the central nervous system.

Uniqueness

N-[2-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE stands out due to its specific combination of a hexyl chain and a propanamide group, which imparts unique chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

N-[2-(1-hexylbenzimidazol-2-yl)ethyl]-2-methylpropanamide

InChI

InChI=1S/C19H29N3O/c1-4-5-6-9-14-22-17-11-8-7-10-16(17)21-18(22)12-13-20-19(23)15(2)3/h7-8,10-11,15H,4-6,9,12-14H2,1-3H3,(H,20,23)

InChI Key

HQXGLWQOCZRWRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C(C)C

Origin of Product

United States

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